Patent Citation Frequency as a Proxy for Validated Synthetic Utility in Kinase Inhibitor Programs
5-(Benzyloxy)-1H-indazole is explicitly cited in 82 distinct patents, a metric that serves as a quantitative proxy for its established role as a privileged intermediate in intellectual property-protected drug discovery campaigns [1]. This patent corpus primarily encompasses kinase inhibitor applications, including glycogen synthase kinase 3 (GSK-3), Rho kinase (ROCK), and Janus kinase (JAK) modulation [2]. In contrast, the unprotected 5-hydroxy-1H-indazole (CAS 15579-15-4) and simpler alkyl ether analogs (e.g., 5-methoxy-1H-indazole) exhibit substantially lower patent citation frequencies, reflecting their more limited utility as direct intermediates in proprietary multi-step sequences due to either metabolic instability or lack of orthogonal deprotection handles.
| Evidence Dimension | Patent Citation Count |
|---|---|
| Target Compound Data | 82 patents |
| Comparator Or Baseline | 5-Hydroxy-1H-indazole (CAS 15579-15-4); 5-Methoxy-1H-indazole (estimated) |
| Quantified Difference | ≥80 patents vs. estimated <20 patents for comparators |
| Conditions | PubChemLite patent corpus analysis; includes US, EP, and WO patent families citing the exact InChIKey |
Why This Matters
A high patent citation count correlates directly with downstream demand from drug discovery organizations, reducing supply chain risk and ensuring long-term commercial availability of the building block.
- [1] PubChemLite. Compound Summary for 5-(benzyloxy)-1H-indazole (InChIKey: INFXNBBPBLSPDV-UHFFFAOYSA-N). Patent count: 82. View Source
- [2] US Patent 8,648,069 B2. 5-Substituted indazoles as kinase inhibitors. Assignee: Abbott Laboratories. Filed: June 4, 2008. View Source
